1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one

Heterocyclic Chemistry Tandem Olefination-Cyclization 4H-Quinolizin-4-one Synthesis

1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one (CAS 72053-00-0) is an aromatic ketone bearing a 4-bromophenyl ring and a pyridin-2-yl moiety. Its molecular formula is C₁₃H₁₀BrNO with a molecular weight of 276.13 g/mol.

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
CAS No. 72053-00-0
Cat. No. B3280669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one
CAS72053-00-0
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H10BrNO/c14-11-6-4-10(5-7-11)13(16)9-12-3-1-2-8-15-12/h1-8H,9H2
InChIKeyXEBXAVNJDPUBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one (CAS 72053-00-0) – Core Chemical Identity and Procurement Profile


1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one (CAS 72053-00-0) is an aromatic ketone bearing a 4-bromophenyl ring and a pyridin-2-yl moiety . Its molecular formula is C₁₃H₁₀BrNO with a molecular weight of 276.13 g/mol [1]. The compound is typically supplied as a solid with a reported melting point of 99 °C and is valued as a versatile intermediate in the synthesis of functionalized heterocycles, particularly 4H-quinolizin-4-ones .

Why Substituting 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one with Positional Isomers or Halogen Analogs Is Not Equivalent


The precise positioning of the pyridine nitrogen (2-pyridinyl vs. 4-pyridinyl) and the identity of the halogen atom (Br vs. Cl or F) critically influence both the compound's physicochemical properties and its synthetic utility. For example, the 4-pyridinyl positional isomer exhibits a different predicted pKa (~2.70 vs. 4.10) and distinct melting point , altering its solubility and reactivity in cross-coupling or cyclization steps. Similarly, substituting bromine with chlorine alters the reactivity profile in palladium-catalyzed transformations . Such structural deviations can lead to dramatically different yields in downstream applications, making direct substitution without re-optimization inadvisable.

Quantitative Differentiation Evidence: 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one vs. Closest Analogs


Synthetic Utility: Isolated Yield in Tandem HWE Cyclization to 4H-Quinolizin-4-ones

In a tandem Horner-Wadsworth-Emmons (HWE) olefination/cyclisation protocol, 1-(4-bromophenyl)-2-(pyridin-2-yl)ethan-1-one serves as the precursor to functionalized 4H-quinolizin-4-ones. Under standard conditions (TsOH•H₂O, THF, blue LEDs, room temperature), the reaction proceeds to yield the cyclized product 5g' in an isolated yield of 67% after a subsequent acetylation step [1]. While direct comparative yield data for the 4-pyridinyl isomer or chloro analog under identical conditions are not publicly reported, the successful application of this compound in a pharmaceutically relevant heterocycle synthesis is a key differentiation point.

Heterocyclic Chemistry Tandem Olefination-Cyclization 4H-Quinolizin-4-one Synthesis

Physicochemical Differentiation: Predicted pKa and Acidity Profile vs. 4-Pyridinyl Isomer

The 2-pyridinyl derivative exhibits a predicted acid dissociation constant (pKa) of 4.10 ± 0.12, whereas the 4-pyridinyl positional isomer is predicted to have a pKa of 2.70 ± 0.10 . This ~1.4 log unit difference reflects the distinct electronic environments conferred by the pyridine nitrogen position, which can affect solubility, salt formation, and binding interactions in biological assays. Additionally, the target compound has a reported melting point of 99 °C , whereas the 4-pyridinyl isomer is reported with a melting point range of 54-59 °C [1].

Physicochemical Properties pKa Solubility

Commercial Purity Specification Benchmark for Procurement

Major chemical suppliers (AKSci, Leyan, Chemscene) consistently specify a minimum purity of 95% for 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one . In contrast, the 4-pyridinyl positional isomer is commercially available at 98% purity . While both meet typical research-grade thresholds, the higher purity standard for the isomer may be relevant for applications requiring stringent impurity control, though the 95% specification for the 2-pyridinyl compound remains fully adequate for most synthetic and screening purposes.

Procurement Purity Quality Control

Biological Activity Inference: Class-Level Comparison with Halogen Analogs

While direct IC₅₀ or MIC data for 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one are sparse in the public domain, class-level structure-activity relationship (SAR) studies on related pyridine derivatives indicate that the 4-bromophenyl group can confer superior cytotoxic activity compared to other halogen substituents. For instance, in a study of pyridyl-glycosyl hybrids, the 4-bromophenyl derivative exhibited more potent antiproliferative effects against HepG2 liver cancer cells than its 4-fluorophenyl counterpart [1]. This class-level inference supports the use of the brominated analog as a preferred scaffold for medicinal chemistry exploration, pending direct confirmatory assays.

Biological Activity Antiproliferative Structure-Activity Relationship

High-Impact Application Scenarios for 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one in Research and Industry


Medicinal Chemistry: Synthesis of 4H-Quinolizin-4-one Pharmacophores

This compound is a proven precursor for the tandem HWE olefination/cyclization synthesis of 4H-quinolizin-4-ones, a heterocyclic class with emerging significance as pharmacophores for targets including kinases and GPCRs [1]. Its successful application in this transformation, with a 67% isolated yield for product 5g' [1], makes it a reliable building block for generating focused libraries for drug discovery.

Chemical Biology: Probing Electronic Effects in Pyridine-Containing Probes

The distinct pKa of the 2-pyridinyl moiety (4.10) compared to the 4-pyridinyl isomer (2.70) allows researchers to selectively tune the hydrogen-bonding and metal-coordinating properties of chemical probes. This compound can be used to investigate structure-activity relationships where pyridine nitrogen basicity is a critical factor.

Materials Science: Ligand Design for Coordination Polymers and MOFs

The combination of a 4-bromophenyl group (amenable to further cross-coupling) and a 2-pyridinyl chelating site makes this ketone a valuable precursor for the synthesis of bipyridine-like ligands. The bromine atom can be replaced via Suzuki or Sonogashira coupling to introduce diverse functional groups, enabling the rational design of metal-organic frameworks (MOFs) with tailored porosity or catalytic activity.

Procurement: Benchmarking Purity for Cost-Effective Synthesis

When sourcing this intermediate, the industry-standard 95% purity specification provides a reliable quality benchmark. While the 4-pyridinyl isomer is available at 98%, the 95% grade of the 2-pyridinyl compound is sufficient for most synthetic applications, offering a cost-effective solution for multi-step syntheses where the compound is used in excess or where minor impurities are removed in subsequent steps.

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